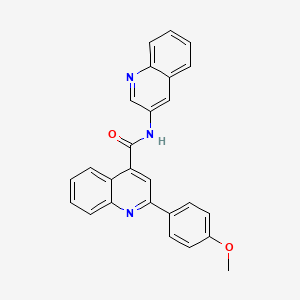

2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide

Description

2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide is a quinoline-based compound featuring a 4-methoxyphenyl substituent at the quinoline C2 position and a quinolin-3-yl group attached via a carboxamide linkage at C2. This structural motif is significant in medicinal chemistry due to the quinoline scaffold’s versatility in targeting enzymes, receptors, and microbial pathogens. The methoxy group enhances solubility and modulates electronic properties, while the quinolin-3-yl amide moiety may influence binding interactions in biological systems .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-quinolin-3-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c1-31-20-12-10-17(11-13-20)25-15-22(21-7-3-5-9-24(21)29-25)26(30)28-19-14-18-6-2-4-8-23(18)27-16-19/h2-16H,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSFNYPFPSENAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the synthesis, characterization, and biological activities of this compound, drawing from various research studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent modifications to introduce the methoxyphenyl and carboxamide functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Research indicates that quinoline derivatives, including 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values indicating effective cytotoxicity against breast cancer cells (MCF-7) and other tumor types .

Table 1: Cytotoxic Activity of Related Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MCF-7 | 3.39 ± 0.11 |

| 5 | MCF-7 | 12.47 ± 0.40 |

| P6 | Various | 10.0 |

The above table summarizes some related compounds' cytotoxic effects, highlighting the potential effectiveness of quinoline derivatives in cancer treatment.

The mechanism by which 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, some studies have focused on its role as a SIRT3 inhibitor, which is significant in regulating cellular metabolism and apoptosis in cancer cells .

Apoptosis Induction

Further investigations into the apoptotic pathways activated by this compound reveal that it may induce apoptosis through upregulation of pro-apoptotic markers such as p53 and caspase-9. Quantitative real-time PCR (qRT-PCR) assays have been employed to measure these markers in treated cells compared to controls, confirming the compound's ability to trigger programmed cell death in cancerous cells .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Study on SIRT3 Inhibition : A study demonstrated that a related quinoline derivative exhibited selective inhibition of SIRT3 with an IC50 value significantly lower than that of standard inhibitors like nicotinamide. This suggests a potential therapeutic role in targeting metabolic pathways in cancer .

- Antileishmanial Activity : Another study investigated quinoline derivatives for their antileishmanial properties, finding that certain compounds showed promising activity against Leishmania donovani, further emphasizing the broad-spectrum biological activity of quinolines .

Scientific Research Applications

The compound 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide , identified by CAS No. 332381-82-5, is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Basic Information

- Chemical Formula : C₁₉H₁₉N₃O₂

- Molecular Weight : 405.45 g/mol

- CAS Number : 332381-82-5

Structure

The structure of the compound features a quinoline core, which is known for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation.

Case Study:

A study conducted on various quinoline derivatives, including 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide, demonstrated that it effectively induced apoptosis in human cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| HeLa | 12.5 | Apoptosis via caspase activation | |

| MCF-7 | 15.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Properties

The quinoline scaffold is also recognized for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study:

In an animal model of inflammation, treatment with 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide resulted in a significant reduction of pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

-

Acidic/Basic Hydrolysis :

Under reflux with HCl (6M) or NaOH (2M), the amide bond cleaves to yield 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and quinolin-3-amine. This mirrors the reverse of amide synthesis procedures described for related compounds . -

Amide Coupling :

The carboxylic acid intermediate can be reactivated using carbodiimides (e.g., EDC) and HOBt to form new amides with amines. For example, coupling with benzylamine in DMF produces 2-(4-methoxyphenyl)-N-benzylquinoline-4-carboxamide .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid |

| Coupling | EDC/HOBt, DIPEA, DMF, RT | N-Substituted carboxamides |

Electrophilic Aromatic Substitution (EAS)

The electron-rich quinoline and methoxyphenyl rings undergo EAS:

-

Nitration :

Treatment with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position of the methoxyphenyl ring (directed by the methoxy group) and the 6-position of the quinoline core . -

Sulfonation :

Concentrated H₂SO₄ at 80°C adds sulfonic acid groups, primarily at the 8-position of the quinoline ring .

| Reaction Type | Reagents/Conditions | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Methoxyphenyl (para), Quinoline (C6) |

| Sulfonation | H₂SO₄, 80°C | Quinoline (C8) |

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent undergoes demethylation and halogenation:

-

Demethylation :

BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group, yielding 2-(4-hydroxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide. -

Halogenation :

Electrophilic bromination (Br₂/FeBr₃) substitutes hydrogen atoms on the methoxyphenyl ring at the ortho and para positions relative to the methoxy group.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 2-(4-Hydroxyphenyl) derivative |

| Bromination | Br₂/FeBr₃, 25°C | Di-brominated methoxyphenyl |

Quinoline Core Functionalization

The quinoline nitrogen and aromatic system participate in coordination and reduction:

-

Coordination Chemistry :

The quinoline nitrogen acts as a ligand for transition metals (e.g., Pd²⁺, Cu²⁺), forming complexes with potential catalytic applications. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline, altering its electronic properties .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Metal Complex | PdCl₂, EtOH, 60°C | Pd(II)-quinoline complex |

| Hydrogenation | H₂ (1 atm), Pd-C, RT | Tetrahydroquinoline derivative |

Stability and Degradation

The compound exhibits stability under physiological conditions but degrades under extreme pH:

-

Photodegradation :

Exposure to UV light (254 nm) in methanol results in cleavage of the carboxamide bond, forming quinoline-4-carboxylic acid and quinolin-3-amine . -

Oxidative Stability :

Resists oxidation by H₂O₂ (10%) at 25°C over 24h, indicating robustness in biological environments .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Synthetic Routes

The compound is synthesized via a two-step process:

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related quinoline-4-carboxamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues and Their Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl group in the target compound and enhances solubility compared to halogenated analogs (e.g., ’s 4-chlorophenyl derivative with logP = 6.7) . Amide Linkage Variations: Quinolin-3-yl (target) vs. pyridinyl or naphthyl alters steric and electronic interactions, impacting target selectivity.

- Synthetic Yields: Multi-step syntheses (e.g., ) achieve moderate yields (50–70%), whereas telescoped multi-component reactions (e.g., ) reach 68% efficiency for fused furylquinolines.

Key Observations:

- Antibacterial Activity: Compounds with hydrophilic side chains (e.g., morpholinopropyl in ) show enhanced Gram-positive activity, likely due to improved membrane penetration.

- Anticancer Potential: The naphthyl-pyridinyl derivative demonstrates moderate cytotoxicity, suggesting the target compound’s quinolin-3-yl group may confer similar properties.

- Enzyme Inhibition : Methoxy-substituted compounds (e.g., ) exhibit strong enzyme inhibitory effects, implying the target compound’s 4-methoxyphenyl group could enhance binding to kinase or dehydrogenase active sites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis is typically employed. For example, quinoline scaffolds are often synthesized via Friedländer annulation or modified Pfitzinger reactions. A representative procedure involves:

- Step 1 : Condensation of 2-aminobenzophenone derivatives with ethyl 4-chloroacetoacetate using ceric ammonium nitrate (CAN) as a catalyst in methanol, yielding intermediates like 2-(chloromethyl)-4-phenylquinoline-3-carboxylate (84% yield) .

- Step 2 : Substitution reactions with phenols under reflux in acetonitrile with K₂CO₃, followed by hydrolysis to generate carboxylic acid derivatives .

- Step 3 : Cyclization using polyphosphoric acid (PPA) or Eaton’s reagent to form fused quinoline-oxepinone systems. Yield optimization (65–80%) requires precise temperature control (70–150°C) and reaction monitoring via TLC .

- Key Parameters : Catalyst choice (e.g., CAN vs. RuO₂), solvent polarity, and reaction time significantly impact yield. For example, RuO₂-mediated oxidation in CCl₄/MeCN improves regioselectivity in quinoline functionalization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, the methoxyphenyl group exhibits a singlet at δ ~3.8 ppm (OCH₃), while quinoline protons resonate between δ 7.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For related carboxamides, exact mass deviations < 5 ppm are achievable .

- Elemental Analysis : Used to validate purity, with acceptable C/H/N/O deviations < 0.4% .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values < 10 µM are indicative of potent activity for quinoline carboxamides .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations .

- Enzyme Inhibition : Assay against kinases or topoisomerases, leveraging quinoline’s DNA-intercalating properties .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) influence bioactivity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematic substitution at the 4-methoxyphenyl or quinolin-3-yl positions can enhance target affinity. For example:

- Electron-Withdrawing Groups (e.g., -CF₃) : Improve metabolic stability but may reduce solubility. A 8-(trifluoromethyl)quinoline analog showed 3-fold higher kinase inhibition than the methoxy variant .

- Hydrophilic Groups (e.g., -OH) : Enhance water solubility but may compromise blood-brain barrier penetration .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like EGFR or PARP. MD simulations (>50 ns) validate stability of ligand-receptor complexes .

Q. How can computational methods streamline reaction design and resolve contradictory data in SAR studies?

- Methodological Answer :

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) identify low-energy intermediates and transition states. For example, PPA-mediated cyclization proceeds via a carbocation intermediate confirmed by NBO analysis .

- Data Contradiction Analysis : Machine learning (e.g., Random Forest models) reconciles disparate IC₅₀ values by weighting variables like logP, polar surface area, and assay conditions .

Q. What strategies mitigate oxidative instability in quinoline-carboxamide derivatives during long-term storage?

- Methodological Answer :

- Stabilization Techniques :

- Lyophilization : Store under argon at -20°C to prevent degradation observed in DMSO solutions .

- Antioxidant Additives : 0.1% BHT or ascorbic acid in stock solutions reduces peroxide formation .

- Degradation Pathway Mapping : LC-MS/MS identifies major degradation products (e.g., quinoline N-oxides), guiding structural modifications to block vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.